N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide
Description
This compound is a hybrid organic molecule featuring a 4,5,6,7-tetrahydro-1-benzothiophene core, a carbamoyl group substituted with a furan-2-ylmethyl moiety, and a 4-oxo-4H-chromene-2-carboxamide scaffold. Structural determination methods such as X-ray crystallography (via SHELX software ) or NMR spectroscopy (as in ) are critical for confirming its configuration.
Properties
Molecular Formula |
C24H20N2O5S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H20N2O5S/c27-17-12-19(31-18-9-3-1-7-15(17)18)22(28)26-24-21(16-8-2-4-10-20(16)32-24)23(29)25-13-14-6-5-11-30-14/h1,3,5-7,9,11-12H,2,4,8,10,13H2,(H,25,29)(H,26,28) |
InChI Key |
FFYPRFCNTBFEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl carbamoyl intermediate. This intermediate is then coupled with a tetrahydrobenzothiophene derivative under controlled conditions. The final step involves the incorporation of the chromene-2-carboxamide moiety through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. Microwave radiation can accelerate the reaction rates and improve the overall yield of the desired product. The use of effective coupling reagents such as DMT/NMM/TsO− or EDC is common in these processes .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and benzothiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, alcohols, and substituted benzothiophene derivatives .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide has shown promising anticancer properties:
- Cell Lines Tested : Effective against various cancer cell lines such as HepG2 (liver cancer), Huh7 (hepatoma), and MCF7 (breast cancer).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 15.3 | Induces apoptosis via mitochondrial pathways |
| Huh7 | 12.8 | Causes cell cycle arrest in S-phase |
| MCF7 | 18.5 | Promotes apoptosis by increasing pro-apoptotic proteins |
The mechanisms behind its anticancer effects include the induction of apoptosis and cell cycle arrest. Studies have demonstrated that the compound increases levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins, leading to enhanced cancer cell death.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Antibacterial Effects : Effective against common pathogens like Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Research suggests that the compound may also possess antifungal properties, although further studies are needed to confirm these effects.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
-
Study on Anticancer Mechanisms :
- A recent study published in Molecules highlighted the compound's ability to induce apoptosis in liver cancer cells through modulation of mitochondrial pathways. The study found that treatment led to increased expression of Bax and decreased expression of Bcl-2, indicating a shift towards pro-apoptotic signaling pathways .
- Antimicrobial Efficacy :
- Pharmacological Profiles :
Mechanism of Action
The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s furan and benzothiophene moieties are believed to play a crucial role in its biological activity by binding to target proteins and enzymes, thereby modulating their function .
Comparison with Similar Compounds
Benzothiazole and Thiazolidinone Derivatives
Compounds from , such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) , share a carboxamide-linked heterocyclic core but differ in key regions:
- Core structure: The target compound uses a tetrahydrobenzothiophene, whereas analogues like 4g employ a benzothiazole-thiazolidinone hybrid. The saturated tetrahydrobenzothiophene may enhance lipophilicity compared to the planar benzothiazole .
- Substituents : The furan-2-ylmethyl group in the target compound contrasts with halogenated aryl groups (e.g., 4-chlorophenyl in 4g). Halogenation often improves metabolic stability, while the furan group may enhance π-π interactions .
Furan-Containing Dihydropyridines
Compounds like 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) () share the furyl substituent but feature a dihydropyridine core.
Spectral and Structural Analysis
NMR Profiling
As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound:
Infrared Spectroscopy
The carboxamide C=O stretch (~1650–1700 cm⁻¹) and furan C-O-C absorption (~1015 cm⁻¹) would align with analogues like 4g and AZ331, confirming functional group integrity .
Implications of Structural Differences
- Pharmacological Potential: The tetrahydrobenzothiophene core may improve blood-brain barrier penetration compared to benzothiazole derivatives.
- Synthetic Challenges : The furan-2-ylmethyl group’s steric demand could complicate coupling reactions, necessitating optimized conditions.
- Target Selectivity : Halogenated analogues (e.g., 4g, 4h) may exhibit stronger hydrophobic interactions, while the furan group in the target compound could engage in hydrogen bonding .
Biological Activity
N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a chromene core with furan and benzothiophene moieties, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 364.45 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and inflammation. For instance, chromene derivatives have been reported to inhibit topoisomerase and cyclooxygenase enzymes, which are critical in cancer and inflammatory pathways .
- Antioxidant Activity : The presence of furan and chromene structures contributes to scavenging free radicals, thereby reducing oxidative stress .
- Antimicrobial Properties : Compounds with similar scaffolds have demonstrated antibacterial and antifungal activities against various pathogens .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of similar chromene derivatives in vitro against various cancer cell lines. The results indicated that these compounds exhibited potent cytotoxic effects, particularly against prostate and lung cancer cells .
- Antifungal Efficacy : Research on furan-based compounds highlighted their effectiveness against multiple Candida species. The tested compounds showed lower MIC values compared to established antifungal agents like fluconazole .
- Mechanistic Insights : Molecular docking studies revealed that the compound interacts effectively with the active sites of target enzymes such as topoisomerase I and CYP51 in fungi, suggesting a potential for development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
